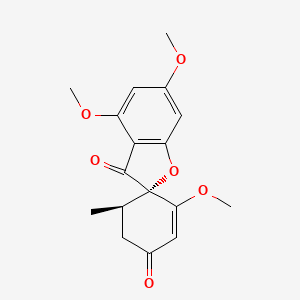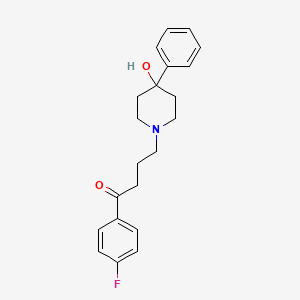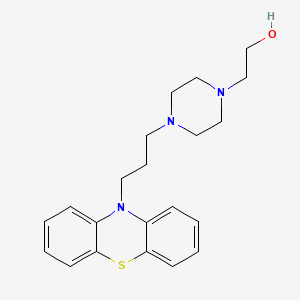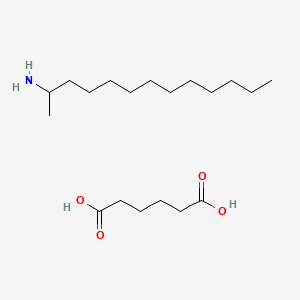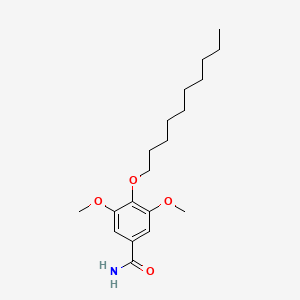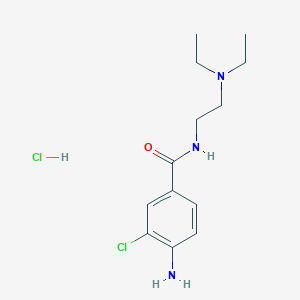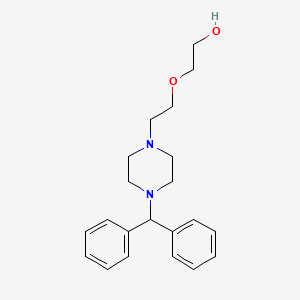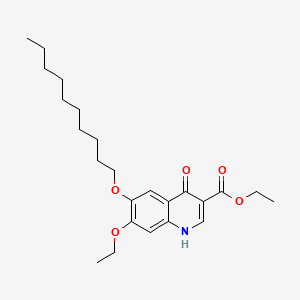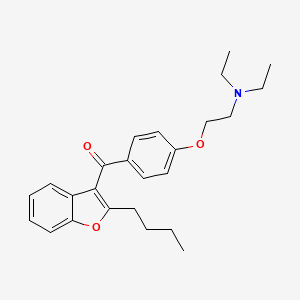
Deiodoamiodarona
Descripción general
Descripción
Deiodoamiodarone is an intermediate of amiodarone, which is an α/β-adrenergic receptor antagonist and coronary vasodilator.
Aplicaciones Científicas De Investigación
Electrofarmacología Celular
Deiodoamiodarona ha sido estudiada en el campo de la electrofarmacología celular . Se ha encontrado que tiene un impacto en los canales iónicos y la expresión de los canales iónicos . Esto podría tener implicaciones potenciales para el tratamiento de afecciones relacionadas con la disfunción de los canales iónicos.
Estrategias Antiarrítmicas
This compound se ha utilizado en estrategias antiarrítmicas . Se ha encontrado que tiene efectos sobre el potencial de acción y la refractariedad , que son factores clave en el manejo de las arritmias cardíacas.
Tratamiento de Taquiarritmias Ventriculares
This compound se considera un fármaco prometedor en el tratamiento de taquiarritmias ventriculares potencialmente mortales en pacientes con enfermedad cardíaca estructural significativa . Su perfil farmacológico es complejo y queda mucho por aclarar sobre sus acciones a corto y largo plazo en múltiples objetivos moleculares .
Inhibición de las Corrientes de Sodio y Calcio Inward
Como efecto agudo, amiodarona inhibe tanto las corrientes de sodio como de calcio inward . Esto da como resultado la supresión de la excitabilidad y la conductividad de los tejidos cardíacos, especialmente cuando se estimulan a frecuencias más altas y en aquellos con un potencial de membrana menos negativo .
Inhibición de las Corrientes de Canales de Potasio
Amiodarona también inhibe las corrientes de canales de potasio dependientes de voltaje y ligando . Esta inhibición ocurre a niveles terapéuticos de concentraciones del fármaco .
Semejanza Fenotípica del Tratamiento a Largo Plazo con Amiodarona e Hipotiroidismo
Amiodarona y desetilamiodarona podrían antagonizar la acción de la triyodotironina (T3) en el corazón a nivel celular o subcelular, lo que lleva a una semejanza fenotípica entre el tratamiento a largo plazo con amiodarona e hipotiroidismo .
Mecanismo De Acción
Target of Action
Deiodoamiodarone is an intermediate of amiodarone . Amiodarone is a class III antiarrhythmic drug . It is known to interact with multiple molecular targets, including potassium, sodium, and calcium channels, as well as non-ion channel targets . .
Mode of Action
Amiodarone, the parent compound of Deiodoamiodarone, is known to block potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential . This results in an increase in the duration of the action potential as well as the effective refractory period for cardiac cells . It is plausible that Deiodoamiodarone may share similar modes of action, but specific studies are needed to confirm this.
Biochemical Pathways
Amiodarone affects multiple biochemical pathways due to its interaction with various ion channels. It inhibits inward sodium and calcium currents (INa, ICa) in a use- and voltage-dependent manner, resulting in suppression of excitability and conductivity of cardiac tissues . It also inhibits both voltage- and ligand-gated potassium channel currents (IK, IK,Na, IK,ACh)
Pharmacokinetics
Amiodarone is known for its complex pharmacokinetics. It accumulates in tissue and is only very slowly eliminated . The time to peak amiodarone concentrations in the plasma is relatively long, 3-7 hours, and considerably less than 100% of an oral dose reaches the systemic circulation
Result of Action
The major and consistent long-term effect of amiodarone is a moderate prolongation of the action potential duration (APD) with minimal frequency dependence . This is most likely due to a decrease in the current density of IK and Ito
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as diet, lifestyle, and exposure to other environmental agents can impact the effectiveness of a drug . .
Análisis Bioquímico
Biochemical Properties
It is known that the compound has a complex structure and interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that amiodarone, from which Deiodoamiodarone is derived, has multiple effects on myocardial depolarization and repolarization, making it an extremely effective antiarrhythmic drug . It is likely that Deiodoamiodarone shares some of these properties.
Molecular Mechanism
Amiodarone, from which Deiodoamiodarone is derived, is known to inhibit both inward and outward currents, affecting sodium, calcium, and potassium channels . It is likely that Deiodoamiodarone shares some of these properties.
Temporal Effects in Laboratory Settings
It is known that the effects of drugs can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with different dosages, and that threshold effects and toxic or adverse effects at high doses can be observed .
Metabolic Pathways
It is known that drugs can be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that drugs can be transported and distributed within cells and tissues in various ways, interacting with transporters or binding proteins, and affecting localization or accumulation .
Subcellular Localization
It is known that proteins can be localized to specific compartments or organelles, directed by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO3/c1-4-7-11-23-24(21-10-8-9-12-22(21)29-23)25(27)19-13-15-20(16-14-19)28-18-17-26(5-2)6-3/h8-10,12-16H,4-7,11,17-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZXBMCTFUFPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178139 | |
| Record name | Deiodoamiodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23551-25-9 | |
| Record name | (2-Butyl-3-benzofuranyl)[4-[2-(diethylamino)ethoxy]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23551-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deiodoamiodarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023551259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deiodoamiodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEIODOAMIODARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ANM294M1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




